![molecular formula C9H17NO3 B13708962 Ethyl (R)-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B13708962.png)
Ethyl (R)-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a hydroxymethyl group and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate typically involves the reaction of ®-3-(Hydroxymethyl)pyrrolidine with ethyl bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxymethyl group of the pyrrolidine attacks the ethyl bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide a more sustainable and scalable approach to its synthesis .
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The ethyl acetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
- Oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
- Reduction of the ester group results in the formation of an alcohol.
- Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The ester moiety can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with biological targets .
Comparison with Similar Compounds
Ethyl 2-pyrrolidineacetate: Similar structure but lacks the hydroxymethyl group.
Methyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: Ethyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate is unique due to the presence of both the hydroxymethyl group and the ethyl acetate moiety. This combination provides distinct reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl 2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)6-10-4-3-8(5-10)7-11/h8,11H,2-7H2,1H3 |
InChI Key |
HPCWOISNYGGLAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCC(C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate](/img/structure/B13708897.png)
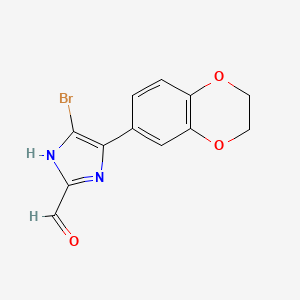

![[(E)-docos-13-enyl] acetate](/img/structure/B13708909.png)
![2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B13708918.png)

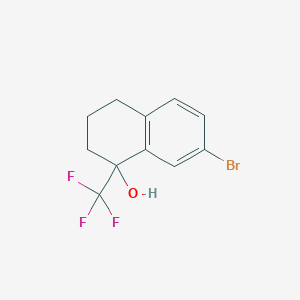
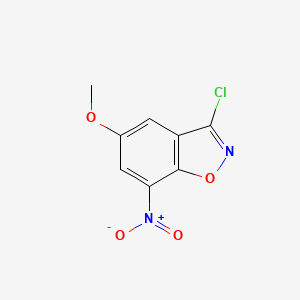
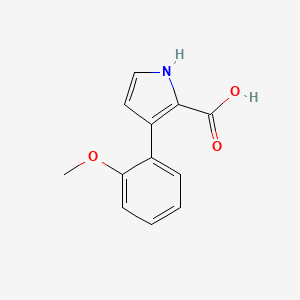
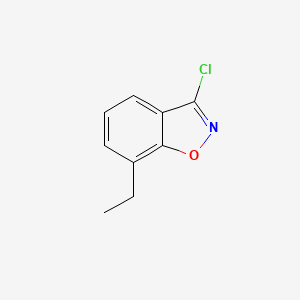
![Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13708956.png)
![2-acetylbenzo[d]isothiazol-3(2H)-one](/img/structure/B13708957.png)

